(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

Catalog No.
S1484794
CAS No.
35193-64-7
M.F
C20H13O4P
M. Wt
348.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

CAS Number

35193-64-7

Product Name

(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

IUPAC Name

13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Molecular Formula

C20H13O4P

Molecular Weight

348.3 g/mol

InChI

InChI=1S/C20H13O4P/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h1-12H,(H,21,22)

InChI Key

JEHUZVBIUCAMRZ-UHFFFAOYSA-N

SMILES

Array

Synonyms

1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, (+-)-isomer, 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, (R)-isomer, 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, (S)-isomer, 1,1'-binaphthyl-2,2'-diylhydrogenphosphate, BDHP cpd

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O

The exact mass of the compound 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244999. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, also known as (R)-BPA, is a chiral Brønsted acid organocatalyst derived from the axially chiral BINOL scaffold. It is a foundational member of the Akiyama-Terada catalyst class, widely used to facilitate enantioselective transformations where the creation of a specific stereoisomer is critical. The catalyst operates by activating electrophiles, typically imines, through hydrogen bonding or protonation, creating a chiral environment that directs the approach of a nucleophile. Its utility spans a range of reactions, including Mannich-type reactions, Friedel-Crafts alkylations, and various cycloadditions.

Procuring the enantiomerically pure (R)-catalyst is non-negotiable for achieving a target chiral product. Using the racemic (±)-mixture will result in a racemic product, yielding 0% enantiomeric excess (ee) and defeating the purpose of asymmetric catalysis. The opposite (S)-enantiomer will produce the undesired product enantiomer. Furthermore, substitution of the core BINOL scaffold, for instance with bulky 3,3' groups to create catalysts like (R)-TRIP, fundamentally alters the shape and steric environment of the catalytic pocket. This change can dramatically impact catalyst performance, sometimes inverting selectivity or inhibiting reactivity for specific substrates, making the unsubstituted (R)-BPA the correct choice for transformations that do not benefit from, or are hindered by, additional steric bulk.

Enabling High Enantioselectivity Where Racemic Catalysts Fail

In the inverse electron-demand aza Diels-Alder reaction between an aldimine and 2-methoxypropene, the enantiopure (R)-catalyst (CAS 35193-64-7) is essential for producing the chiral tetrahydroquinoline product. Use of the (R)-catalyst at 5 mol% loading resulted in 98% enantiomeric excess (ee). In contrast, a racemic catalyst would produce a racemic product (0% ee), demonstrating that enantiopurity is a fundamental, non-substitutable requirement for this transformation.

Evidence DimensionEnantiomeric Excess (% ee)
Target Compound Data98% ee
Comparator Or BaselineRacemic (±)-catalyst: 0% ee (theoretical)
Quantified DifferenceDelivers full enantioselectivity vs. zero from the racemate
ConditionsInverse electron-demand aza Diels-Alder of N-benzylidene-p-chloroaniline with 2-methoxypropene, CH2Cl2, -20 °C, 5 mol% catalyst loading.

This evidence confirms that for asymmetric synthesis, the racemic version is not a viable cost-saving alternative; the enantiopure (R)-form is required to generate the desired chiral product.

Process Efficiency: Achieves High Yield and Selectivity at Low Catalyst Loading

The unsubstituted (R)-BPA demonstrates high efficiency, serving as a baseline for more complex catalysts. In the foundational asymmetric Mannich reaction of a 2-hydroxyphenyl imine with a silyl ketene acetal, (R)-BPA achieved a 96% yield and 88% ee at a 10 mol% loading. While more substituted catalysts can sometimes offer higher selectivity, the parent (R)-BPA provides a strong cost-performance benchmark, avoiding the synthetic complexity and higher cost of substituted analogs like TRIP for applications where its performance is sufficient. Lower catalyst loading directly reduces process costs and simplifies purification.

Evidence DimensionYield (%) and Enantiomeric Excess (%)
Target Compound Data96% Yield, 88% ee
Comparator Or BaselineStandard substituted catalysts (e.g., TRIP) which have a higher molecular weight and more complex synthesis.
Quantified DifferenceProvides high performance without the added cost and mass of 3,3'-substituents.
ConditionsMannich reaction of N-(2-hydroxy-5-nitrophenyl)methylene-p-toluidine with 1-(tert-butyldimethylsiloxy)-1-methoxyethene, CH2Cl2, -78 °C, 10 mol% catalyst.

For many standard transformations, this catalyst offers a highly effective and more economical option compared to more complex, second-generation phosphoric acids, impacting precursor selection and overall process cost.

Substrate Compatibility: Differentiated Performance from Sterically Bulky Analogs

The choice between the unsubstituted (R)-BPA and its bulkier 3,3'-disubstituted analogs is a critical procurement decision driven by substrate structure. In the Friedel-Crafts alkylation of indole with N-Boc-imines, a catalyst with bulky 3,3'-bis(2,4,6-triisopropylphenyl) groups ((R)-TRIP) gave the (S)-product in 96% ee. However, switching to a catalyst with smaller 3,3'-bis(4-nitrophenyl) groups inverted the selectivity, yielding the (R)-product in 86% ee. This demonstrates that the steric profile of the catalyst is a key process parameter. For substrates that are sterically hindered or where the transition state is disrupted by large substituents, the less-encumbered parent (R)-BPA can offer a different and potentially more favorable reaction pathway.

Evidence DimensionProduct Enantiomer and Enantiomeric Excess (%)
Target Compound DataBaseline catalyst for reactions preferring less steric bulk.
Comparator Or BaselineBulky (R)-TRIP catalyst: yields (S)-product (96% ee). Catalyst with 4-nitrophenyl groups: yields (R)-product (86% ee).
Quantified DifferenceDemonstrates that 3,3' substituents can invert enantioselectivity, making the choice of the unsubstituted backbone a critical variable.
ConditionsFriedel-Crafts reaction of indole with N-Boc-aldimine derived from p-chloro-benzaldehyde, CH2Cl2, -20 °C.

This highlights that (R)-BPA is not simply a 'weaker' version of bulkier catalysts but a distinct tool; its selection is a strategic choice for specific substrates where the steric environment of analogs like TRIP is detrimental.

Core Platform for Asymmetric Synthesis of Bioactive Heterocycles

This catalyst is the right choice for the enantioselective synthesis of nitrogen-containing heterocycles like tetrahydroquinolines via aza Diels-Alder reactions. The evidence shows it delivers near-perfect enantioselectivity (98% ee), which is critical for producing specific, biologically active isomers while avoiding the inactive or potentially harmful opposite enantiomer.

Cost-Effective Process Development and Scale-Up

When developing a new asymmetric process, (R)-BPA serves as a highly effective and economical starting point. Its ability to achieve high yields and selectivity at reasonable catalyst loadings for foundational transformations like the Mannich reaction makes it a go-to choice before exploring more expensive, highly substituted catalysts. This allows for more efficient use of resources in process optimization.

Targeted Synthesis Where Bulky Catalysts Underperform

This compound should be selected when working with substrates where the steric bulk of common substituted catalysts, like (R)-TRIP, may hinder reactivity or lead to undesired stereochemical outcomes. As shown in Friedel-Crafts reactions, altering the catalyst's steric profile can dramatically change the product, making the less-encumbered (R)-BPA a necessary tool for controlling selectivity with specific substrates.

XLogP3

4.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

348.05514589 Da

Monoisotopic Mass

348.05514589 Da

Heavy Atom Count

25

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35193-63-6
39648-67-4
35193-64-7

Wikipedia

(R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

Dates

Last modified: 08-15-2023
Guo et al. Asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes with a new trifluoromethoxylation reagent. Nature Chemistry, doi: 10.1038/nchem.2711, published online 23 January 2017
Mao et al. Organocatalyst-controlled site-selective arene C-H functionalization. Nature Chemistry, doi: 10.1038/s41557-021-00750-x, published online 9 August 2021

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